molecular formula C18H16ClNO3 B6240769 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid CAS No. 2375271-39-7

1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6240769
CAS No.: 2375271-39-7
M. Wt: 329.8
InChI Key:
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Description

1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenoxyethyl group attached to the indole core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The chlorophenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenol derivative reacts with an appropriate alkylating agent under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Oxindoles and other oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of the chlorophenoxyethyl group, which imparts specific chemical reactivity and biological activity.

Properties

CAS No.

2375271-39-7

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8

Purity

95

Origin of Product

United States

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